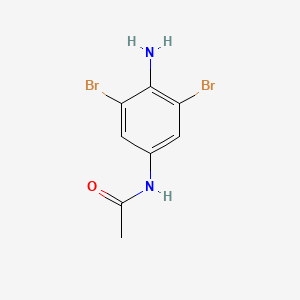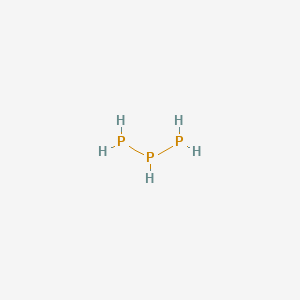
Arimoclomol
概要
説明
This drug functions as a heat-shock protein co-inducer, specifically targeting the HSP70 pathway, which is crucial for cellular stress responses and protein repair mechanisms. By enhancing the activity of molecular chaperones, arimoclomol helps mitigate the effects of misfolded proteins that accumulate in NPC, thereby potentially slowing disease progression. It is administered orally in combination with another medication, miglustat, and is indicated for both adult and pediatric patients aged two years and older. Clinical trials have demonstrated that this compound can significantly reduce the rate of disease progression as measured by the Niemann-Pick disease Clinical Severity Scale. Common side effects include upper respiratory infections, diarrhea, and weight loss. The approval of this compound marks a significant milestone in the treatment of NPC, providing a much-needed therapeutic option for patients and their families.
準備方法
Chiral Synthesis Approach
The preparation of Arimoclomol involves a regioselective and enantiospecific synthesis method[“][“]. Key aspects of this approach include:
Use of (R)-(−)-glycidyl nosylate as a starting material
Complete retention of chiral integrity throughout the synthesis
High atom efficiency, with 20/21 heavy atoms of this compound installed from readily available starting materials
Four-Step Process for Ultra-Pure this compound Citrate
A four-step process has been developed for the preparation of ultra-pure this compound citrate[“]:
Preparation of ORZY-01
Preparation of ORZY-03
Preparation of an intermediate compound
Final preparation of BRX-345 (ORZY-05)
Key Reaction Steps
The synthesis of this compound involves several crucial reaction steps[“][“]:
Regiospecific reaction with sodium alkoxide as the first nucleophile
Subsequent reaction with piperidine as the second nucleophile
One-pot procedure involving sequential addition of NaH, (R)-(−)-glycidyl nosylate, and piperidine in DMF
Diazotisation followed by in situ chlorination
Analytical Methods for Quality Control
To ensure the quality and purity of this compound during preparation, several analytical methods are employed[“]:
High-performance liquid chromatography (HPLC)
Chiral supercritical fluid chromatography (SFC)
Scale-Up Considerations
When scaling up the production of this compound, several factors need to be considered[“]:
Challenges in large-scale production
Process optimization strategies
Maintaining consistent quality across batches
Regulatory Considerations
The preparation of this compound must meet high regulatory requirements[“]:
Documentation of the manufacturing process
Quality assurance measures
Adherence to Good Manufacturing Practice (GMP) guidelines
By following these preparation methods and considerations, researchers and manufacturers can produce high-quality this compound for further study and potential therapeutic applications.
化学反応の分析
Key Chemical Reactions
Arimoclomol undergoes several important chemical reactions:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Synthesis and Reaction Steps
The synthesis of this compound involves a regioselective and enantiospecific approach:
Use of (R)-(−)-glycidyl nosylate as a starting material[“].
Regiospecific reaction with sodium alkoxide as the first nucleophile.
Subsequent reaction with piperidine as the second nucleophile.
One-pot procedure involving sequential addition of NaH, (R)-(−)-glycidyl nosylate, and piperidine in DMF.
Diazotisation followed by in situ chlorination[“].
Chiral Integrity
The synthesis method retains complete chiral integrity throughout the process, resulting in an enantiomeric ratio (R:S) of > 99:1[“].
Analytical Methods
To analyze the chemical reactions and ensure quality:
High-performance liquid chromatography (HPLC) is used1.
Chiral supercritical fluid chromatography (SFC) is employed to confirm the absolute configuration and enantiomeric purity[“].
Molecular Mechanism
This compound's molecular mechanism involves the activation of heat shock proteins through a unique 'molecular chaperone' co-induction mechanism. It stimulates the production of heat shock proteins (HSPs), particularly HSP70, which play a crucial role in protein folding and preventing aggregation of misfolded proteins[“].
科学的研究の応用
Arimoclomol is a heat shock protein co-inducer that amplifies the natural response to cellular stress. It stimulates the production of heat shock proteins (HSPs), particularly HSP70, which play a crucial role in:
Correct processing and folding of proteins
Preventing protein misfolding and aggregation
Enhancing lysosomal function and integrity
This compound can cross the blood-brain barrier, making it potentially useful for neurological conditions[“][“].
Research in Neurodegenerative Disorders
Amyotrophic Lateral Sclerosis (ALS)
This compound has been studied in ALS, particularly in patients with SOD1 mutations:
A phase II randomized, double-blind, placebo-controlled trial was conducted with 36 patients with rapidly progressive SOD1-mutant ALS.
The study showed consistent trends favoring this compound across efficacy measures, though results were not statistically significant[“][“].
Niemann-Pick Disease Type C (NPC)
This compound has shown promise in treating NPC:
A 12-month, phase 2/3 randomized, double-blind, placebo-controlled trial was conducted with 50 patients aged 2-18 years[“].
The study demonstrated a statistically significant treatment difference in favor of this compound, corresponding to a 65% reduction in annual disease progression.
Ongoing Research
This compound continues to be investigated for various conditions:
Further studies in NPC, including long-term effects, are being conducted[“].
Research on its potential in other rare diseases and neurodegenerative disorders is ongoing[“].
作用機序
Heat Shock Response Amplification
Arimoclomol functions as a heat shock protein (HSP) co-inducer, specifically targeting HSP70. It amplifies the natural cellular stress response by:
Prolonging the activation of Heat Shock Factor 1 (HSF1)
Stabilizing the interaction between HSF1 and Heat Shock Elements (HSEs)
Enhancing the expression of heat shock proteins, particularly HSP70[“][“]
Protein Folding and Aggregation Prevention
This compound's mechanism involves:
Promoting correct processing and folding of nascent proteins
Facilitating the refolding of damaged or mutated proteins
Preventing protein misfolding and aggregation[“][“]
Lysosomal Function Enhancement
This compound's action on lysosomes includes:
Augmenting sphingolipid-degrading enzymes
Stabilizing lysosomal membranes
Improving lysosomal function in Niemann-Pick disease type C (NPC)[“][“]
Neuroprotective Effects
This compound demonstrates neuroprotective properties by:
Crossing the blood-brain barrier
Potentially slowing or preventing neurodegeneration in progressive diseases[“][“][“]
Cellular Stress Response
This compound's unique co-inducing mechanism:
Does not directly induce HSP or stress cells
Amplifies the existing cellular stress response
Helps maintain cellular homeostasis under stress conditions[“]
類似化合物との比較
Arimoclomol vs. Bimoclomol
This compound and bimoclomol are both hydroxylamine derivatives that function as heat shock protein (HSP) co-inducers. They share similar mechanisms of action:
Both amplify the natural response to cellular stress
Neither directly induces HSP or stresses cells
Both potentiate HSP induction in the presence of cellular stress
This compound vs. Celastrol
While both target heat shock proteins, their mechanisms differ:
This compound is a co-inducer, amplifying existing stress responses
Celastrol is a direct inducer of heat shock proteins
This compound specifically targets HSP70, while celastrol may have broader effects
This compound vs. Geldanamycin
These compounds have distinct mechanisms:
This compound is an HSP70 co-inducer
Geldanamycin is a potent inhibitor of HSP90, indirectly activating HSF
Geldanamycin is more potent but has higher toxicity compared to this compound
Unique Features of this compound
This compound has several distinctive characteristics:
It's a co-inducer, only amplifying existing stress responses
It can cross the blood-brain barrier
It has a dual mechanism, affecting both protein folding and lysosomal function
It stabilizes the interaction between Heat Shock Factor 1 (HSF1) and Heat Shock Elements (HSEs)
In conclusion, while this compound shares some similarities with other HSP modulators, its unique co-inducing mechanism and ability to cross the blood-brain barrier set it apart from many similar compounds. Its dual action on protein folding and lysosomal function also distinguishes it from other HSP inducers or inhibitors.
Common Problem
What is Arimoclomol used for?
This compound is used in combination with miglustat to treat neurological manifestations of Niemann-Pick disease type C (NPC) in adults and children 2 years of age and older[“][“]. NPC is a rare genetic disorder that causes progressive neurodegeneration[“].
How does this compound work?
This compound functions as a heat shock protein (HSP) co-inducer, particularly targeting HSP703. It amplifies the natural cellular stress response by:
Stabilizing the interaction between Heat Shock Factor 1 (HSF1) and Heat Shock Elements (HSEs)
Enhancing the production of heat shock proteins
Improving lysosomal function and protein folding[“]
What are the common side effects of this compound?
The most common side effects include:
Upper respiratory tract infection
Diarrhea
Decreased weight[“]
Is this compound effective?
In a clinical trial, this compound showed a statistically significant treatment effect in NPC patients. It resulted in a 65% reduction in annual disease progression compared to placebo[“].
特性
CAS番号 |
289893-25-0 |
|---|---|
分子式 |
C14H20ClN3O3 |
分子量 |
313.78 g/mol |
IUPAC名 |
N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2/t13-/m1/s1 |
InChIキー |
SGEIEGAXKLMUIZ-CYBMUJFWSA-N |
SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O |
異性体SMILES |
C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O |
正規SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O |
Key on ui other cas no. |
289893-25-0 |
同義語 |
arimoclomol BRX-220 BRX220 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


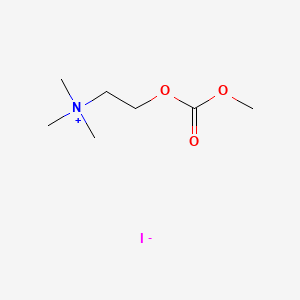

![3-(13-chloro-9-methyl-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1213106.png)

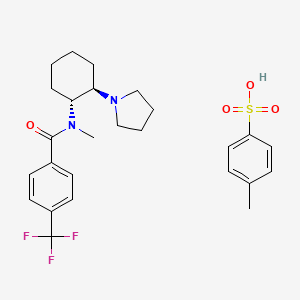
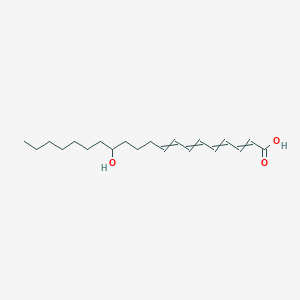
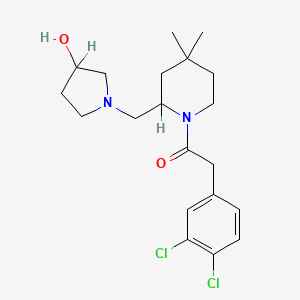
![n-[4-Chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B1213112.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)benzonitrile;methyl hydrogen sulfate](/img/structure/B1213114.png)
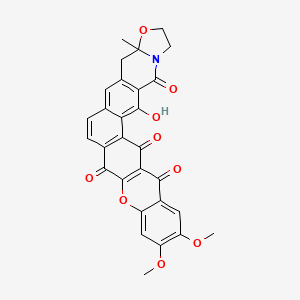
![(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1213120.png)
